molecular formula C22H23ClN2O8 B565029 Isochlortetracycline CAS No. 514-53-4

Isochlortetracycline

Cat. No. B565029
CAS RN: 514-53-4
M. Wt: 478.9
InChI Key: GFSLIMZISCAANG-AXVXPIMKSA-N
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Description

Isochlortetracycline is an inactive alkaline degradation product of Chlortetracycline .


Synthesis Analysis

The synthesis of tetracycline antibiotics, such as Isochlortetracycline, features a domino Dieckmann cyclization reaction for the construction of the tetracycline nucleus .


Molecular Structure Analysis

The molecular structure of Isochlortetracycline is complex and involves several key components. It is known to undergo subtle structural changes under certain conditions .


Chemical Reactions Analysis

Isochlortetracycline undergoes various chemical reactions. For instance, it has been observed to oxidize in the presence of Botrytis aclada laccase . Additionally, it can be measured in swine manure using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) .


Physical And Chemical Properties Analysis

Isochlortetracycline has a molecular formula of C22H23ClN2O8 and an average mass of 478.880 Da .

Scientific Research Applications

  • Analysis in Pharmaceuticals and Animal Products : Isochlortetracycline has been identified and analyzed in various studies. A method was developed for the quantitative determination of chlortetracycline and related substances, including isochlortetracycline, in pharmaceutical products (Khan et al., 1989). Similarly, research has been conducted to detect chlortetracycline residues in tissues, converting them to isochlortetracycline for better detection (Blanchflower et al., 1989).

  • Environmental Impact and Degradation : The environmental fate of chlortetracycline, including isochlortetracycline, has been a subject of research. Studies have investigated the degradation kinetics of chlortetracycline in wastewater and the environmental fates of its metabolites like isochlortetracycline (Pulicharla et al., 2018). The effect of composting on the reduction of chlortetracycline residues in beef manure, where isochlortetracycline was also considered, highlights the role of biotic and abiotic processes in antibiotic degradation (Arikan et al., 2009).

  • Method Development for Detection in Environmental Samples : Research has focused on developing methods for detecting chlortetracycline and its derivatives in environmental samples. A high-performance liquid chromatography method with post-column fluorescence detection was developed to analyze chlortetracycline, forming a fluorescent derivative isochlortetracycline post-column (Bryan et al., 1992).

  • Photolysis and Environmental Degradation : The photolysis of chlortetracycline on a clay surface, which simulates environmental conditions, was studied, suggesting photolysis as an important loss process for chlortetracycline and its derivatives like isochlortetracycline in sunlight-exposed soils (Werner et al., 2009).

Safety And Hazards

Isochlortetracycline can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

(4S,4aS,6S,8aR)-6-[(1S)-7-chloro-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-4-(dimethylamino)-1,8a-dihydroxy-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O8/c1-21(15-10(23)4-5-11(26)13(15)20(31)33-21)8-6-9-16(25(2)3)17(28)14(19(24)30)18(29)22(9,32)12(27)7-8/h4-5,8-9,16,26,29,32H,6-7H2,1-3H3,(H2,24,30)/t8-,9-,16-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCFZNSICAQKSV-AXVXPIMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2C(=O)O1)O)Cl)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C2=C(C=CC(=C2C(=O)O1)O)Cl)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873798
Record name Isochlortetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isochlortetracycline

CAS RN

514-53-4
Record name Isochlortetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isochlortetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOCHLORTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO2NHD53YP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
270
Citations
UW Kesselring, LZ Benet - Analytical Chemistry, 1969 - ACS Publications
… Because of the unavailability of isochlortetracycline methiodide we were also required, in … methiodide as a correction for isochlortetracycline. Calculation of Microscopic Dissociation …
Number of citations: 11 pubs.acs.org
SE Katz, J Spock - Journal of the Association of Official …, 1964 - academic.oup.com
… convert the chlortetracychne to isochlortetracycline. The potencies … of chlortetracychne to isochlortetracycline (Equation 1). The … The chlortetracychne is converted to isochlortetracycline, …
Number of citations: 6 academic.oup.com
J Spock, SE Katz - Journal of the Association of Official …, 1963 - academic.oup.com
… The method is based upon the degradation of chlortetracycline in alkaline media to form isochlortetracycline (10). The fluorescence of isochlortetracycline is directly proportional to the …
Number of citations: 4 academic.oup.com
G Zurhelle, M Petz, E Mueller-Seitz… - Journal of agricultural …, 2000 - ACS Publications
4-Epioxytetracycline and N-demethyloxytetracycline, as metabolites of oxytetracycline (OTC), 4-epitetracycline and N-demethyltetracycline, as metabolites of tetracycline (TC), and 4-…
Number of citations: 54 pubs.acs.org
G Zurhelle, M Petz, E Müller-Seitz, E Siewert - … und-Forschung A, 1999 - Springer
… The recent observation of isochlortetracycline (i-CTC) and its 4-epimer as being the principal metabolites in eggs after feeding CTC could be confirmed. The ratio of 4-epimer to parent …
Number of citations: 4 link.springer.com
EE Howe, DK Bosshardt - The Journal of Nutrition, 1960 - academic.oup.com
… 2 Isochlortetracycline. … and isochlortetracycline … Merck Sharp and Dohme Research Labora tories for supplies of isochlortetracycline and cultures of chlortetracycline-resistant …
Number of citations: 6 academic.oup.com
SE Katz, CA Fassbender - Journal of the Association of Official …, 1967 - academic.oup.com
… , epimerization under weakly acid conditions, isochlortetracycline formation under strongly basic … Studies on feeds decomposed to 50% of activity indicated that isochlortetracycline and …
Number of citations: 4 academic.oup.com
DH Feldman, HS Kelsey, JC Cavagnol - Analytical Chemistry, 1957 - ACS Publications
… The alkaline degradation of chlortetracycline to isochlortetracycline at … air,the principal product is isochlortetracycline (6). In Figure 1 … procedure and pure isochlortetracycline at the same …
Number of citations: 11 pubs.acs.org
FS Chiccarelli, MH Woolford Jr… - Journal of the American …, 1959 - Wiley Online Library
… A second aliquot is heated at pH 7.5 and the chlortetracycline is cleaved to isochlortetracycline. Subsequent acid treatment does not rearrange the isochlortetracycline into …
Number of citations: 28 onlinelibrary.wiley.com
UW Kesselring - 1968 - Washington State University
Number of citations: 0

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